molecular formula C5H8ClN3O B13833952 5-Methyl Cytosine-13C,15N2 Hydrochloride

5-Methyl Cytosine-13C,15N2 Hydrochloride

Cat. No.: B13833952
M. Wt: 164.57 g/mol
InChI Key: ANWMULVRPAUPJT-KLDFHAJVSA-N
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Description

Foundational Role of 5-Methylcytosine (B146107) in Epigenetic Regulation and Nucleic Acid Chemistry

5-Methylcytosine (5-mC) is a fundamental epigenetic modification of DNA, often referred to as the "fifth base". wikipedia.orgepigenie.com It involves the addition of a methyl group to the C5 position of a cytosine residue, a reaction catalyzed by DNA methyltransferases (DNMTs). nih.govtaylorandfrancis.com In mammals, this modification occurs almost exclusively at CpG dinucleotides, which are cytosine bases followed immediately by a guanine (B1146940) base. wikipedia.orgnih.gov

The presence of 5-mC in the promoter regions of genes is a key mechanism for regulating gene expression, typically leading to transcriptional silencing. epigenie.comnih.govtaylorandfrancis.com This process is essential for numerous biological functions, including cellular differentiation, genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements. epigenie.comnih.gov Consequently, aberrant DNA methylation patterns are a well-established hallmark of many human diseases, most notably cancer, where they can lead to the silencing of tumor suppressor genes and contribute to genomic instability. nih.govfrontiersin.org The study of 5-mC is not static; it is now understood to be the first step in an active demethylation pathway, where it can be iteratively oxidized by Ten-Eleven Translocation (TET) enzymes into 5-hydroxymethylcytosine (B124674) (5-hmC), 5-formylcytosine (B1664653) (5-fC), and 5-carboxylcytosine (5-caC). nih.govresearchgate.netnih.gov

Rationale for Isotopic Enrichment (¹³C,¹⁵N₂) in 5-Methyl Cytosine Hydrochloride for Mechanistic and Analytical Applications

The specific isotopic enrichment of 5-methylcytosine to create 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride provides a highly specialized tool for overcoming challenges in epigenetic research. The hydrochloride salt form is utilized to enhance the compound's stability and aqueous solubility, making it ideal for use in standardized solutions and biological assays.

A primary and critical application of this labeled compound is its use as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org When studying the levels of 5-mC in genomic DNA, researchers add a precise amount of the heavier, isotopically labeled standard to the biological sample before processing. acs.orgnih.gov Because the labeled standard is chemically identical to the endogenous 5-mC, it experiences the same potential losses during sample extraction and analysis. nih.gov However, it is easily distinguished by the mass spectrometer due to its greater mass, allowing researchers to accurately correct for any experimental variations and achieve highly precise quantification of the true 5-mC levels. acs.orgresearchgate.net

Furthermore, the incorporation of ¹³C and ¹⁵N isotopes is invaluable for mechanistic studies using NMR spectroscopy. sigmaaldrich.comnih.gov These magnetically active nuclei serve as sensitive probes for investigating the three-dimensional structure of DNA segments containing 5-mC. silantes.com NMR can reveal atomic-level details about how this epigenetic mark influences DNA conformation and its interactions with proteins, such as DNA methyltransferases or transcription factors, which is crucial for understanding the molecular basis of gene regulation. sigmaaldrich.com

Interactive Data Tables

Table 1: Properties of 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride

Property Value
Chemical Formula C₄¹³CH₈ClN¹⁵N₂O
Molecular Weight Approx. 165.59 g/mol
Isotopic Enrichment ¹³C, ¹⁵N
Physical Form Solid

| Common Purity | >99% isotopic purity |

Table 2: Research Applications of Labeled 5-Methylcytosine

Application Area Analytical Technique Purpose
Quantitative Epigenetics LC-MS/MS Serves as an internal standard for the precise and accurate quantification of endogenous 5-methylcytosine in genomic DNA. nih.govresearchgate.net
Structural Biology NMR Spectroscopy Enables detailed analysis of DNA structure, conformation, and dynamics at sites containing 5-methylcytosine. sigmaaldrich.com
Mechanistic Studies NMR Spectroscopy, MS Facilitates the study of interactions between 5-mC modified DNA and binding proteins, elucidating regulatory mechanisms. nih.gov

| Metabolic Tracing | Mass Spectrometry | Allows for tracing the metabolic fate and turnover of cytosine and its methylated forms within the cell. nih.govsilantes.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

164.57 g/mol

IUPAC Name

6-amino-5-(113C)methyl-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i1+1,7+1,8+1;

InChI Key

ANWMULVRPAUPJT-KLDFHAJVSA-N

Isomeric SMILES

[13CH3]C1=C([15NH]C(=O)[15N]=C1)N.Cl

Canonical SMILES

CC1=C(NC(=O)N=C1)N.Cl

Origin of Product

United States

Synthetic Methodologies for the Preparation of 5 Methyl Cytosine 13c,15n2 Hydrochloride

Strategies for Site-Specific Incorporation of Carbon-13 and Nitrogen-15 Isotopes

The synthesis of 5-Methyl Cytosine-13C,15N2 Hydrochloride necessitates the precise placement of a ¹³C atom and two ¹⁵N atoms within the pyrimidine (B1678525) ring of 5-methylcytosine (B146107). The IUPAC name, 6-amino-5-methyl-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one;hydrochloride, specifies that the ¹³C is at the C2 position, and the two ¹⁵N atoms are at the N1 and N3 positions of the pyrimidine ring.

Two primary strategies can be employed for the site-specific incorporation of these isotopes: a de novo synthesis or a semi-synthetic approach starting from a pre-labeled precursor.

Semi-Synthetic Approach: A more efficient and common strategy involves starting with a commercially available, pre-labeled building block that already contains the desired isotopic pattern. In this case, a key precursor is Cytosine (2-¹³C, 99%; 1,3-¹⁵N₂, 98%) . This molecule provides the core pyrimidine ring with the required ¹³C and ¹⁵N labels already in their correct positions. The subsequent synthetic step then focuses on the introduction of the methyl group at the C5 position. This approach significantly simplifies the synthetic process, leveraging the availability of specialized labeled starting materials.

Precursor Selection and Chemical Reaction Optimization for Labeled Nucleobase Synthesis

With the isotopically labeled core in hand, the key chemical transformation is the methylation of the C5 position of the cytosine ring. In biological systems, this methylation is carried out by DNA methyltransferases (DNMTs) using S-adenosyl-L-methionine (SAM) as the methyl group donor. For a laboratory chemical synthesis, an analogous chemical methylation reaction is required.

The optimization of this reaction is paramount to ensure a high yield of the desired product while minimizing side reactions. Key parameters for optimization include:

Choice of Methylating Agent: A suitable chemical methylating agent is required to deliver the methyl group to the C5 position.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to drive the reaction to completion and prevent degradation of the starting material and product.

Solvent System: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the desired chemical transformation.

Catalyst: In some cases, a catalyst may be employed to increase the rate and selectivity of the methylation reaction.

Following the successful methylation, the final step involves the formation of the hydrochloride salt. This is typically achieved by treating the synthesized 5-methyl cytosine-13C,15N2 with hydrochloric acid. This step not only prepares the final salt form but can also aid in the purification and stabilization of the compound.

PrecursorIsotopic LabelingRole in Synthesis
Cytosine2-¹³C, 99%; 1,3-¹⁵N₂, 98%Provides the core labeled pyrimidine ring.
A Methylating AgentUnlabeledDonates the methyl group for the C5 position.
Hydrochloric AcidUnlabeledForms the final hydrochloride salt.

Chromatographic Purification and Isotopic Purity Assessment Techniques for the Synthesized Labeled Compound

Following the synthesis of this compound, rigorous purification and comprehensive analysis are essential to ensure the final product meets the required standards of chemical and isotopic purity.

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of nucleobases and their derivatives. Reversed-phase HPLC, in particular, is well-suited for separating 5-methylcytosine from unreacted cytosine and any reaction byproducts. The separation is based on the differential partitioning of the compounds between a nonpolar stationary phase and a polar mobile phase. By carefully selecting the column, mobile phase composition, and gradient, a high degree of purification can be achieved.

The purification process is monitored using a detector, typically a UV detector, which allows for the collection of the fraction containing the pure desired product.

Isotopic Purity Assessment: Once the compound is chemically pure, its isotopic purity must be verified. Mass spectrometry is the definitive technique for this analysis. High-resolution mass spectrometry can precisely determine the mass-to-charge ratio of the synthesized molecule, confirming the incorporation of the ¹³C and ¹⁵N isotopes.

The isotopic enrichment can be quantified by analyzing the mass spectrum of the labeled compound. The relative intensities of the ion peaks corresponding to the labeled molecule and any remaining unlabeled or partially labeled species are used to calculate the percentage of isotopic enrichment. This ensures that the final product has the specified level of isotopic labeling.

TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC)To separate the target compound from impurities and starting materials.Column type, mobile phase composition, flow rate, and detection wavelength.
Mass Spectrometry (MS)To confirm the molecular weight and assess the isotopic purity.Ionization method, mass analyzer, and resolution.

Advanced Spectroscopic and Spectrometric Applications of 5 Methyl Cytosine 13c,15n2 Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the three-dimensional structure and dynamics of biomolecules in solution. The use of isotopically labeled compounds like 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride significantly enhances the power and resolution of NMR experiments.

High-Resolution ¹³C and ¹⁵N NMR for Conformational Analysis and Molecular Interaction Studies

The presence of ¹³C and ¹⁵N nuclei in 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride provides a significant advantage for high-resolution NMR studies. These isotopes possess nuclear spins that are NMR-active, and their chemical shifts are highly sensitive to the local electronic environment, making them exquisite probes of molecular conformation and intermolecular interactions.

Similarly, ¹⁵N NMR spectroscopy offers a direct window into the hydrogen bonding interactions involving the nitrogen atoms of the cytosine base. The chemical shifts of the ¹⁵N-labeled nitrogens are particularly sensitive to their protonation state and involvement in Watson-Crick base pairing or other non-canonical hydrogen bonds. nih.govacs.orgrsc.org This allows for the detailed characterization of the stability and dynamics of DNA and RNA duplexes, as well as the interactions with proteins that recognize and bind to methylated cytosine.

Table 1: Representative ¹³C and ¹⁵N Chemical Shift Changes of 5-Methyl Cytosine Upon Base Pairing

Atom Unpaired (ppm) Paired with Guanine (B1146940) (ppm) Chemical Shift Perturbation (Δδ ppm)
¹³C2 158.5 156.2 -2.3
¹³C4 166.8 164.5 -2.3
¹³C5 108.2 107.5 -0.7
¹³C6 142.1 141.3 -0.8
¹⁵N1 145.3 148.9 +3.6
¹⁵N3 210.7 190.1 -20.6

Note: The data in this table is illustrative and intended to represent the typical direction and magnitude of chemical shift changes observed in such studies.

Isotope-Edited and Isotope-Filtered NMR Experiments for Elucidating Complex Biological Systems

In the study of large biomolecular complexes, the sheer number of signals in a standard proton NMR spectrum often leads to extensive overlap, making detailed analysis intractable. Isotope-edited and isotope-filtered NMR experiments, which are enabled by the use of labeled compounds like 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride, provide a powerful solution to this problem.

Isotope-edited NMR experiments are designed to selectively observe only the signals arising from protons that are directly attached to a ¹³C or ¹⁵N nucleus. This is achieved by using specific pulse sequences that transfer magnetization from the heteronucleus to the proton. By incorporating 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride into a DNA or RNA molecule and leaving its binding partner (e.g., a protein) unlabeled, it is possible to specifically observe the signals from the labeled nucleic acid even in a large complex. This allows for the detailed study of the conformation and dynamics of the nucleic acid in its bound state.

Isotope-filtered NMR experiments, conversely, are used to suppress signals from protons attached to ¹³C or ¹⁵N nuclei. researchgate.netresearchgate.net This is particularly useful for observing the signals of an unlabeled ligand when it is bound to a large, isotopically labeled biomolecule. For instance, if an unlabeled protein is studied in complex with DNA containing 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride, an isotope-filtered experiment can be used to specifically detect the intermolecular Nuclear Overhauser Effects (NOEs) between the protein and the labeled cytosine, providing crucial distance restraints for structural determination of the complex. researchgate.net

Applications in Nucleic Acid Structure and Dynamics Research

The incorporation of 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride into synthetic oligonucleotides has profound implications for nucleic acid structure and dynamics research. oup.com The site-specific introduction of these stable isotopes provides unique spectroscopic probes to investigate the local and global consequences of cytosine methylation.

The presence of the methyl group at the C5 position of cytosine is known to influence the local conformation and stability of the DNA double helix. nih.gov By using ¹³C and ¹⁵N NMR, researchers can precisely measure the impact of this modification on sugar pucker, backbone torsion angles, and base pairing dynamics. nih.gov For example, ¹⁵N relaxation experiments can provide information on the timescale of motions within the DNA backbone and the opening and closing of base pairs, revealing how methylation affects the dynamic landscape of DNA.

Furthermore, these labeled nucleotides are invaluable for studying the interactions between methylated DNA and the proteins that "read," "write," and "erase" this epigenetic mark. researchgate.net Isotope-edited and filtered NMR techniques can be used to map the binding interface between a protein and a DNA duplex containing labeled 5-methylcytosine (B146107), providing atomic-level details of the recognition mechanism. This information is crucial for understanding how epigenetic information is interpreted and propagated within the cell.

Mass Spectrometry (MS) in Quantitative and Qualitative Biochemical Analyses

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. The incorporation of stable isotopes in 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride provides a distinct mass shift, which is leveraged in a variety of quantitative and qualitative MS-based applications.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Epigenetic Marks

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of molecules in complex biological samples. nih.govspringernature.com This method relies on the addition of a known amount of an isotopically labeled internal standard to a sample before processing and analysis. 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride is an ideal internal standard for the quantification of endogenous 5-methylcytosine.

The principle of IDMS is straightforward: the labeled internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. Therefore, it behaves identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the endogenous analyte and the labeled internal standard, and knowing the exact amount of the standard that was added, the absolute concentration of the endogenous 5-methylcytosine can be determined with high accuracy. This approach corrects for any sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for IDMS analysis of 5-methylcytosine. visikol.com The high specificity of this technique allows for the reliable quantification of this epigenetic mark in genomic DNA from various sources, including tissues and bodily fluids. nih.gov

Table 2: Performance Characteristics of an IDMS Method for 5-Methylcytosine Quantification

Parameter Value
Linearity (R²) >0.99
Limit of Detection (LOD) 0.1 fmol
Limit of Quantification (LOQ) 0.3 fmol
Inter-day Precision (%RSD) <5%

Note: This table presents typical performance metrics for a validated LC-MS/MS-based IDMS method for 5-methylcytosine.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Pathway Tracing

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and identification of molecules. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

When 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride is analyzed by MS/MS, the resulting fragment ions will also be isotopically labeled, exhibiting a mass shift compared to the fragments of unlabeled 5-methylcytosine. This predictable mass shift provides an unambiguous signature for the labeled compound and its metabolites.

This property is particularly valuable in metabolic tracing studies, where the fate of a labeled molecule is followed through various biochemical pathways. bitesizebio.comkuleuven.be By introducing 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride into a biological system, researchers can track its incorporation into DNA and its potential conversion into other modified cytosines, such as 5-hydroxymethylcytosine (B124674), 5-formylcytosine (B1664653), and 5-carboxylcytosine, as part of the DNA demethylation pathway. nih.gov By analyzing the mass spectra of these downstream metabolites, the presence of the ¹³C and ¹⁵N labels can be detected, confirming their origin from the administered labeled precursor. This allows for the elucidation of metabolic pathways and the measurement of metabolic fluxes. nih.gov

Table 3: Representative Precursor and Product Ions for Unlabeled and Labeled 5-Methylcytosine in MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
5-Methylcytosine 126.1 111.1

Note: The m/z values are illustrative and correspond to the [M+H]⁺ ions. The exact masses will differ based on the specific isotopic labeling pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Labeled Nucleobase Detection

The precise and accurate quantification of modified nucleobases such as 5-methylcytosine (5mC) is critical in fields like epigenetics. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. acs.org The use of stable isotope-labeled internal standards (SIL-IS), such as 5-Methyl Cytosine-13C,15N2 Hydrochloride, is fundamental to the success of these quantitative assays. acs.orgacanthusresearch.com

In LC-MS-based methodologies, this compound serves as an ideal internal standard. Because it is labeled with heavy isotopes (¹³C and ¹⁵N), it is chemically identical to the endogenous 5-methylcytosine but has a higher mass. acanthusresearch.comnih.gov This property allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while ensuring it co-elutes during chromatography and behaves similarly during sample preparation and ionization. waters.com This co-elution and similar behavior are crucial for correcting analytical variability, including extraction losses and matrix-induced ion suppression or enhancement, thereby ensuring rugged and accurate quantification. waters.com

A typical LC-MS/MS workflow for the detection of 5mC involves several key steps:

DNA Hydrolysis: Genomic DNA is enzymatically digested into individual nucleosides or hydrolyzed into free bases.

Sample Spiking: A known amount of the this compound internal standard is added to the sample.

Chromatographic Separation: The mixture is injected into an LC system, often a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, to separate the target analyte from other components. nih.govacs.org

Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer, typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. acs.org Specific precursor-to-product ion transitions are monitored for both the native 5mC and the labeled internal standard. acs.orgacs.org

The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is used to calculate the exact amount of 5mC in the original sample. waters.com This isotope dilution technique has enabled highly sensitive detection, with limits of detection (LODs) for 5-methyl-2'-deoxycytidine (B118692) (the nucleoside form) reported in the femtomole range. nih.gov

While LC-MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for nucleobase analysis. However, GC-MS requires chemical derivatization to make the non-volatile nucleobases, like 5-methylcytosine, volatile enough for gas chromatography. nih.govacs.org This additional step can introduce variability and potential for analyte loss. Therefore, LC-MS/MS is generally the preferred method due to its direct analysis of aqueous samples, higher sensitivity for these compounds, and simpler sample preparation. mdpi.com

Table 1: Representative LC-MS/MS Parameters for 5-Methylcytosine (5mC) Analysis Using a Labeled Internal Standard
ParameterDescriptionTypical Values/Conditions
Chromatography System The liquid chromatography setup used for separation.UPLC or HPLC System nih.gov
Column The stationary phase used for separation.Reversed-phase C18 or Biphenyl (B1667301) Column acs.orgacs.org
Mobile Phase Solvents used to elute the analytes.Gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile (B52724) acs.org
Ionization Mode Method used to generate ions for MS analysis.Positive Electrospray Ionization (ESI+) acs.org
Detection Mode Mass spectrometry scan type for quantification.Multiple Reaction Monitoring (MRM) acs.org
MRM Transition (5mC) Precursor → Product ion mass-to-charge ratio for native 5mC.m/z 126 → 83; m/z 126 → 109 acs.org
MRM Transition (Labeled 5mC) Precursor → Product ion mass-to-charge ratio for ¹³C,¹⁵N₂-5mC.m/z 129 → 112 acs.org

Integration of Chromatographic Separations with Isotopic Detection for Enhanced Analytical Resolution

The coupling of chromatographic separation techniques with isotopic detection via mass spectrometry provides unparalleled analytical resolution for complex biological samples. mdpi.com This integration is essential for accurately quantifying low-abundance molecules like modified nucleobases. The chromatographic step, typically HPLC or UPLC, serves to separate the analyte of interest (5-methylcytosine) and its labeled internal standard (this compound) from a multitude of other cellular components, including other nucleobases, nucleosides, and metabolites. acs.orgnih.gov

This separation is critical for several reasons. First, it reduces matrix effects by ensuring that co-eluting compounds, which could interfere with the ionization of the target analyte in the mass spectrometer, are washed away. waters.com Second, it provides chromatographic resolution between isomers and other structurally similar compounds that may have the same nominal mass but different retention times. For example, HPLC can effectively separate the five major cytosine analogs found in the DNA methylation/demethylation pathway. nih.gov

The mass spectrometer then provides a second dimension of separation based on the mass-to-charge ratio (m/z) of the ions. The use of a stable isotope-labeled standard like this compound is key to this process. While the labeled and unlabeled forms of 5-methylcytosine co-elute chromatographically due to their identical physicochemical properties, the mass spectrometer easily distinguishes them based on their mass difference. nih.govwaters.com This combination of temporal separation (chromatography) and mass-based separation (spectrometry) results in extremely high selectivity and significantly enhances the signal-to-noise ratio, allowing for confident identification and precise quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical separation of 5-methylcytosine and its isotopically labeled counterpart from complex mixtures. nih.gov The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation of cytosine and its derivatives. acs.orgnih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, typically utilizing a C18 column, which separates molecules based on their hydrophobicity. acs.org For separating the highly polar nucleobases, other column chemistries such as phenyl-hexyl or biphenyl can provide alternative selectivity and improved retention. acs.orgnih.gov

The separation is finely tuned by adjusting the mobile phase composition, often a gradient elution starting with a highly aqueous mobile phase (e.g., water with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like methanol or acetonitrile. acs.orgnih.gov This gradient allows for the elution of a wide range of compounds with varying polarities. Studies have shown that adjusting the organic solvent concentration can significantly improve the resolution between different cytosine analogs. nih.gov

Beyond its role in sample analysis, HPLC is crucial for the purity profiling of the this compound standard itself. clearsynth.com For a stable isotope-labeled compound to be an effective internal standard, it must have high isotopic and chemical purity. HPLC coupled with UV and mass spectrometric detection can be used to confirm that the standard is free from significant levels of its unlabeled counterpart and other impurities. waters.comclearsynth.com The presence of unlabeled 5-methylcytosine in the internal standard would lead to an overestimation of the analyte in unknown samples. Therefore, rigorous purity profiling by HPLC is a critical quality control step. waters.com

Table 2: Example HPLC Conditions for Separation of Cytosine Analogs
ParameterCondition 1Condition 2
Column Type Reversed-Phase C18 (150 x 2.1 mm, 5 µm) acs.orgPhenyl Hexyl nih.gov
Mobile Phase A 0.05% Formic Acid in Water acs.orgAmmonium Acetate Buffer
Mobile Phase B Acetonitrile acs.orgMethanol nih.gov
Gradient 5-65% B over 40 min acs.orgIsocratic 1-3% B nih.gov
Flow Rate 0.2 mL/min acs.org1.0 mL/min
Detection UV (e.g., 254 nm) and/or Mass SpectrometryUV (e.g., 280 nm)
Application Quantification of 5mC and its oxidation products in genomic DNA. acs.orgSeparation of five cytosine variants (C, 5mC, 5hmC, 5fC, 5caC). nih.gov

Applications in Epigenetic Research and Dna Methylation Studies

Tracing DNA Methylation and Demethylation Pathways In Vitro and In Vivo

The use of 5-Methylcytosine-13C,15N2 Hydrochloride allows for the precise tracing of the fate of 5-methylcytosine (B146107) (5mC) within cellular systems. By introducing this labeled compound, scientists can follow its incorporation into the genome and subsequent modifications, providing a clearer picture of the methylation and demethylation cycles.

DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. By using substrates containing 5-Methylcytosine-13C,15N2, researchers can quantitatively assess DNMT activity. The transfer of the isotopically labeled methyl group by DNMTs onto DNA can be monitored, providing insights into the enzyme's kinetics and substrate preferences. This approach helps to elucidate how DNMTs recognize specific DNA sequences and maintain the epigenetic landscape through cell division. The ability to track the labeled methyl group offers a direct way to measure the efficiency and fidelity of these crucial enzymes.

Research FindingMethodSignificance
Quantitative analysis of DNMT activityMass spectrometry-based tracking of ¹³C and ¹⁵N isotopesEnables precise measurement of methylation rates and enzyme kinetics.
Determination of DNMT substrate specificityIn vitro assays with labeled oligonucleotidesReveals the sequence context and structural features that influence DNMT binding and catalysis.

Ten-Eleven Translocation (TET) enzymes play a central role in the active demethylation of DNA by successively oxidizing 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). The use of 5-Methylcytosine-13C,15N2 Hydrochloride as a substrate allows for the unambiguous identification and quantification of these oxidized derivatives. By tracing the conversion of the labeled 5mC, researchers can dissect the stepwise mechanism of TET enzyme activity and characterize the stability and downstream fate of each oxidation product. This has been instrumental in confirming the pathway of active DNA demethylation. nih.govnih.gov

TET Enzyme ActivityOxidation ProductAnalytical Technique
Oxidation of 5mC5-hydroxymethylcytosine (5hmC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Further oxidation of 5hmC5-formylcytosine (5fC)Isotope tracing studies
Final oxidation product5-carboxylcytosine (5caC)Quantitative mass spectrometry

Following the oxidation of 5mC by TET enzymes, the subsequent steps of the demethylation pathway involve the base excision repair (BER) machinery. Thymine DNA Glycosylase (TDG) is a key enzyme in this process, responsible for recognizing and excising the oxidized forms of 5mC, specifically 5fC and 5caC. nih.govnih.gov Studies utilizing DNA substrates containing isotopically labeled 5fC and 5caC, derived from labeled 5-Methylcytosine, can directly assess the activity and specificity of TDG. These experiments demonstrate the enzyme's preference for these modified bases and help to elucidate how the BER pathway is initiated to restore an unmodified cytosine, completing the demethylation cycle. biorxiv.orgfu-berlin.demdpi.com

Dynamics of 5-Methylcytosine and its Derivatives in Cellular Systems and Model Organisms

The dynamic nature of DNA methylation, with its constant turnover of methyl groups, is a critical aspect of epigenetic regulation. nih.govfrontiersin.org Labeled 5-Methylcytosine provides a powerful method for studying these dynamics in living cells and whole organisms.

Metabolic labeling with 5-Methylcytosine-13C,15N2 Hydrochloride allows for the investigation of the genome-wide and locus-specific turnover of DNA methylation. By introducing the labeled precursor into the cellular environment, researchers can track its incorporation into newly synthesized DNA and monitor the rate at which existing methylation marks are replaced. This "pulse-chase" approach provides quantitative data on the stability and maintenance of epigenetic patterns in different genomic contexts and in response to various stimuli. These studies have revealed that DNA methylation is a more dynamic process than previously thought. nih.gov

Mechanistic Studies of Epigenetic Reader, Writer, and Eraser Proteins

The dynamic process of DNA methylation is controlled by a host of proteins that add (writers), interpret (readers), and remove (erasers) the methyl group on cytosine. Understanding the intricate mechanisms of these proteins is fundamental to deciphering the complexities of gene regulation in health and disease. 5-Methylcytosine-13C,15N2 Hydrochloride serves as a critical probe in these investigations.

The recognition of methylated DNA by "reader" proteins is a key step in initiating downstream signaling pathways that lead to gene silencing or activation. Similarly, "eraser" enzymes, such as the Ten-Eleven Translocation (TET) family of dioxygenases, must specifically recognize and bind to 5mC to initiate its oxidation to 5-hydroxymethylcytosine (5hmC) and further derivatives. The use of DNA substrates containing ¹³C and ¹⁵N labeled 5-methylcytosine allows for the precise study of these binding events using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In NMR studies, DNA oligonucleotides are synthesized with 5-Methylcytosine-13C,15N2 incorporated at specific CpG sites. When a reader protein, such as a Methyl-CpG-binding domain (MBD) protein, or an eraser enzyme binds to this labeled DNA, changes in the chemical environment of the ¹³C and ¹⁵N nuclei can be observed. These changes, known as chemical shift perturbations, provide atomic-level information about the binding interface, revealing which parts of the protein and the DNA are in close contact.

Table 1: Illustrative NMR Chemical Shift Perturbations in a Methyl-CpG Binding Domain (MBD) Protein upon Binding to Labeled DNA

Amino Acid Residue in MBDChemical Shift Change (ppm) upon DNA BindingInterpretation
Arginine0.25Likely involved in electrostatic interactions with the DNA phosphate backbone.
Tyrosine0.18Potential stacking interaction with the methyl group of 5mC.
Serine0.15May form hydrogen bonds with the DNA bases.
Leucine0.02Not likely part of the direct binding interface.

This table represents hypothetical data to illustrate the type of information obtained from such experiments.

Furthermore, these labeled substrates are invaluable in studying the conversion of 5mC to 5hmC by TET enzymes. By incubating a TET enzyme with DNA containing 5-Methylcytosine-13C,15N2, the enzymatic product, 5-Hydroxymethylcytosine-13C,15N2, can be readily distinguished from the substrate by its mass in mass spectrometry analysis. This allows for detailed kinetic studies and the investigation of how other proteins may influence this enzymatic conversion.

The development of robust and sensitive biochemical assays is crucial for discovering and characterizing inhibitors of epigenetic modifying enzymes, which are promising therapeutic targets for various diseases, including cancer. 5-Methylcytosine-13C,15N2 Hydrochloride and its derivatives can be used to create highly specific and quantitative assays for these enzymes.

For DNA methyltransferases (DNMTs), the "writers" of DNA methylation, assays can be designed to measure the transfer of a methyl group to a DNA substrate. While typically the methyl donor S-adenosylmethionine (SAM) is labeled, a reverse assay could theoretically utilize a labeled DNA substrate to monitor the methylation event.

More significantly, for "eraser" enzymes like the TET family, DNA substrates containing 5-Methylcytosine-13C,15N2 are instrumental. The activity of TET enzymes can be quantified by measuring the formation of the heavier, isotopically labeled 5-hydroxymethylcytosine product using liquid chromatography-mass spectrometry (LC-MS). This method is highly sensitive and specific, allowing for precise determination of enzyme kinetics and the screening of potential inhibitors.

Table 2: Example of a Quantitative Mass Spectrometry-Based Assay for TET Enzyme Activity

ConditionSubstrate (m/z)Product (m/z)Enzyme Activity (Relative Units)
No Enzyme Control244.1Not Detected0
TET Enzyme244.1260.1100
TET Enzyme + Inhibitor A244.1260.125
TET Enzyme + Inactive Compound B244.1260.198

This table illustrates the principle of using the mass shift between the ¹³C,¹⁵N₂-labeled 5mC substrate and the resulting 5hmC product to quantify enzyme activity and inhibition. The m/z values are hypothetical for illustrative purposes.

These assays are not limited to purified enzymes and can be adapted for use with cell extracts, providing a more physiologically relevant context for studying enzyme activity and inhibition. The use of stable isotope-labeled internal standards, such as 5-Hydroxymethylcytosine-13C,15N2, is essential for accurate quantification in complex biological samples. nih.govscispace.com

Biochemical and Enzymatic Mechanism Elucidation Utilizing Isotopic Labeling

Use as a Substrate Probe for Nucleoside and Nucleotide Metabolism Pathways

Isotopically labeled 5-methylcytosine (B146107) is instrumental in probing the intricate pathways of nucleoside and nucleotide metabolism. By introducing 5-Methylcytosine-13C,15N2 Hydrochloride into cell cultures or in vivo systems, researchers can track its journey as it is processed by cellular machinery. This approach provides quantitative insights into the dynamics of DNA and RNA methylation and turnover. nih.gov

When used as a substrate probe, the labeled 5-methylcytosine can be incorporated into nucleic acids. Subsequent analysis of DNA or RNA allows for the measurement of the rate of new synthesis and the metabolic turnover of the 5mC modification itself. For instance, studies using stable isotope labeling have revealed the kinetics of RNA modifications, showing that modifications like m5C in messenger RNA (mRNA) can have different turnover rates compared to those in more stable RNA species like transfer RNA (tRNA) or ribosomal RNA (rRNA). nih.gov This method helps to distinguish between changes in methylation levels that result from the direct activity of methylation/demethylation enzymes versus changes related to the transcription or decay rates of the RNA molecules themselves. nih.gov

Table 1: Applications of Labeled 5-Methylcytosine in Metabolic Pathway Analysis

Research Area Methodology Findings
DNA Replication & Methylation Dual labeling with ¹⁵N-enriched uridine (B1682114) and a labeled methyl donor in cell culture. nih.gov Allows for the simultaneous tracking of DNA synthesis and the subsequent methylation of newly replicated DNA strands. nih.gov
RNA Modification Turnover Introducing ¹³C-labeled methyl donors to trace the proportion of newly methylated ribonucleosides. nih.gov Reveals the dynamic nature and turnover rates of m5C in different RNA populations, such as mRNA and non-coding RNA. nih.gov

| Metabolic Fate Mapping | Tracing the labeled compound through various metabolic states of the cell. | Links cytosine methylation profiles to specific cellular metabolic states, such as catabolism, in response to cellular stress. researchgate.net |

Investigating Enzyme Kinetics and Reaction Mechanisms with Stable Isotope-Labeled Substrates

The stable isotopes in 5-Methylcytosine-13C,15N2 Hydrochloride serve as a powerful tracer for studying the enzymes that interact with this modified base. The distinct mass of the labeled compound allows for precise tracking of its conversion into products via mass spectrometry, providing detailed information on enzyme kinetics and reaction mechanisms. nih.gov

This technique is particularly valuable for studying the enzymes involved in the DNA demethylation pathway. The Ten-eleven translocation (TET) family of dioxygenases catalyze the successive oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). nih.gov By using a labeled 5mC substrate, researchers can quantify the rate of formation of these oxidized products, revealing the efficiency and substrate preference of different TET enzymes. nih.govcam.ac.uk For example, studies have shown that the efficiency of TET oxidation can be influenced by the chemical group at the 5-position of cytosine, with bulkier groups potentially reducing the reaction rate. nih.gov

Furthermore, this method aids in studying the enzymes responsible for writing and reading these epigenetic marks. DNA methyltransferases (DNMTs), which establish the 5mC mark, and various RNA methyltransferases like those in the NSUN family, can be studied to understand their substrate specificity and catalytic mechanisms. nih.govnih.gov The use of labeled substrates has confirmed that enzymes such as NSUN2 and NSUN6 are the primary "writers" of m5C in mRNA. nih.gov

Table 2: Enzyme Classes Studied with Isotope-Labeled 5-Methylcytosine Substrates

Enzyme Class Example Enzyme(s) Information Gained
DNA Methyltransferases DNMT1, DNMT3a/b Kinetics of maintenance and de novo methylation on newly synthesized DNA. nih.gov
TET Dioxygenases TET1, TET2, TET3 Rates of oxidation of 5mC to 5hmC, 5fC, and 5caC; stability of intermediates. nih.govcam.ac.uk
DNA Glycosylases Thymine DNA Glycosylase (TDG) Excision rates of oxidized forms of 5mC (fC, caC) as part of the base excision repair pathway. nih.gov

| RNA Methyltransferases | NSUN2, NSUN5, NSUN6 | Identification of enzyme-specific mRNA targets and substrate recognition features. nih.gov |

Tracing Nucleobase Salvage and De Novo Synthesis Pathways

When a labeled precursor for the de novo pathway, such as ¹⁵N-glutamine, is supplied, the label will be incorporated into newly synthesized purine (B94841) and pyrimidine (B1678525) rings. nih.gov Conversely, providing an external source of a pre-formed labeled base, such as 5-Methylcytosine-13C,15N2 Hydrochloride, allows for direct tracing of the salvage pathway's activity. The labeled 5-methylcytosine can be taken up by cells and converted into its corresponding nucleoside and then nucleotide, which is subsequently incorporated into DNA.

By measuring the amount of the ¹³C and ¹⁵N label in the genomic DNA after administration of labeled 5-methylcytosine, researchers can quantify the extent to which the cell relies on salvaging external or recycled pyrimidines. This is crucial for understanding the metabolic state of different cell types. For instance, many differentiated tissues are thought to favor the salvage pathway, whereas highly proliferating cells, including cancer cells, often rely heavily on de novo synthesis to meet their high demand for nucleotides. nih.gov However, recent studies using isotope tracers have revealed that tumors also utilize the salvage pathway significantly to maintain their purine nucleotide pools. nih.govnih.gov

Table 3: Comparison of De Novo and Salvage Pathways for Nucleotide Synthesis

Feature De Novo Synthesis Pathway Nucleobase Salvage Pathway
Starting Materials Amino acids, PRPP, CO₂, THF Pre-formed nucleobases and nucleosides
Energy Cost Energetically expensive Energetically efficient
Isotopic Tracers Labeled simple precursors (e.g., ¹⁵N-glutamine, ¹³C-glycine) Labeled nucleobases or nucleosides (e.g., 5-Methylcytosine-¹³C,¹⁵N₂)

| Primary Use | High demand in proliferating cells | Maintenance in quiescent cells; recycling |

Methodological Advancements and Technical Considerations in Stable Isotope Research

Development of Novel Analytical Techniques for Quantitative and Qualitative Analysis of Labeled 5-Methylcytosine (B146107) and its Derivatives

The definitive analysis of stable isotope-labeled 5-methylcytosine relies heavily on mass spectrometry (MS), a technique that separates ions based on their mass-to-charge ratio (m/z). The incorporation of heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the 5-methylcytosine molecule induces a predictable mass shift, allowing it to be clearly distinguished from its naturally abundant, unlabeled counterpart.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its exceptional sensitivity and selectivity. researchgate.netvisikol.com This method first separates the components of a complex mixture using liquid chromatography, after which the mass spectrometer quantifies the labeled and unlabeled nucleosides. High-resolution mass spectrometers, such as Quadrupole-Orbitrap hybrids, are particularly advantageous as they can clearly resolve the small mass differences between isotopologues, which is crucial for accurate quantification. nih.gov The detection limits for modified nucleosides using these advanced systems are often in the low-femtomole range, enabling the analysis of minute quantities of genomic material. nih.govnih.gov

Recent advancements focus on enhancing sensitivity and throughput. Methods using in-source collision-activated dissociation (CAD) can improve the detection of nucleosides by fragmenting them into their constituent bases, which can then be more sensitively detected. nih.gov Furthermore, chemical derivatization techniques have been developed to improve the chromatographic separation and ionization efficiency of 5mC and its derivatives, leading to detection sensitivity increases of 35- to 123-fold. acs.org

While less common for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool in stable isotope research. alfa-chemistry.com The presence of ¹³C and ¹⁵N labels can be directly detected by NMR, providing detailed insights into the molecular structure and dynamics of nucleic acids. alfa-chemistry.comresearchgate.net This is particularly useful in structural biology for determining the three-dimensional structures of DNA and RNA. alfa-chemistry.com

Table 1: Comparison of Theoretical Mass-to-Charge Ratios (m/z) for Unlabeled and Labeled 5-Methylcytosine (Protonated, [M+H]⁺)
CompoundMolecular FormulaMonoisotopic Mass (Da)Key Isotopes
5-MethylcytosineC₅H₇N₃O126.0662¹²C, ¹⁴N
5-Methyl Cytosine-13C,15N2C₄¹³CH₇N¹⁵N₂O129.0668¹³C, ¹⁵N

Strategies for Sample Preparation and Isolation in Isotopic Tracer Experiments

A typical workflow involves the following key steps:

Introduction of the Tracer : The 5-Methyl Cytosine-13C,15N2 Hydrochloride tracer is introduced into the biological system, where it is metabolized and incorporated into newly synthesized DNA and/or RNA.

Sample Harvesting and Lysis : Cells or tissues are collected, and cell membranes are disrupted (lysis) to release the cellular contents, including nucleic acids.

Nucleic Acid Isolation : DNA and/or RNA are purified from other cellular components like proteins and lipids. This is often achieved using commercially available kits that utilize methods such as phenol-chloroform extraction or solid-phase extraction on silica columns. activemotif.jpepigentek.com The quality and integrity of the isolated nucleic acids are critical and can be assessed using techniques like agarose gel electrophoresis. acs.org

Enzymatic Hydrolysis : The purified DNA or RNA is digested into its constituent nucleosides using a cocktail of enzymes, such as DNA Degradase or nuclease P1 and alkaline phosphatase. This step is crucial for releasing the individual 5-methyl-2'-deoxycytidine (B118692) (for DNA) or 5-methylcytidine (for RNA) units for subsequent LC-MS/MS analysis. nih.gov

Purification of Nucleosides : Following hydrolysis, the sample may undergo further purification, such as solid-phase extraction, to remove enzymes and other interfering substances before injection into the LC-MS/MS system. mdpi.com

Throughout this process, it is essential to use high-purity reagents and sterile techniques to avoid contamination. For samples that may contain interfering substances like lipids, an extraction step using solvents like a chloroform:methanol (B129727) mixture may be necessary. sethnewsome.org When preparing samples for analysis, particularly those enriched with an isotopic tracer, they should be organized from least enriched to most enriched to minimize potential carryover in the analytical instruments. unm.edu

Computational Approaches for Isotope Ratio Analysis and Advanced Data Interpretation

The raw data generated by mass spectrometry in a stable isotope tracing experiment is a complex series of mass spectra. Translating this data into meaningful biological insights requires specialized computational tools and algorithms. nih.gov The primary task is to accurately calculate the abundance of the labeled compound relative to its unlabeled form.

A key challenge in this process is correcting for the natural abundance of heavy isotopes (e.g., ¹³C occurs naturally at ~1.1%). semanticscholar.org The raw intensity of a labeled peak must be corrected to account for the contribution from naturally occurring isotopes in both the tracer and the analyte. Several software tools, such as IsoCor, ICT, and IsoCorrectoR, have been developed to perform these necessary corrections, with some capable of handling data from high-resolution and tandem mass spectrometry experiments. semanticscholar.orgoup.com

The basic steps in data interpretation include:

Peak Identification and Integration : Algorithms identify the signal peaks corresponding to the m/z values of the labeled and unlabeled 5-methylcytosine and integrate the area under these peaks to determine their raw intensities. nih.gov

Natural Abundance Correction : The raw intensities are corrected to remove the signal contribution from naturally occurring stable isotopes. nih.gov

Calculation of Isotope Enrichment : The corrected intensities are used to calculate the isotopic enrichment, often expressed as a percentage or ratio of the labeled form to the total (labeled + unlabeled) pool of the molecule. This value reflects the extent to which the tracer has been incorporated into the nucleic acid.

Metabolic Modeling : In more advanced applications, these enrichment values can be fed into metabolic flux models. These models provide a quantitative understanding of the rates (fluxes) of metabolic pathways, offering deeper insights into the dynamics of DNA/RNA methylation and demethylation under various conditions. alfa-chemistry.comnih.gov

Table 2: Hypothetical Data for Calculating Isotopic Enrichment
AnalyteMass-to-Charge Ratio (m/z)Corrected Peak Intensity (Arbitrary Units)Isotopic Enrichment CalculationResult
Unlabeled 5-mdC126.06628,500,000Labeled / (Labeled + Unlabeled)15.0%
Labeled 5-mdC-¹³C,¹⁵N₂129.06681,500,000

Note: This table presents a simplified, hypothetical example to illustrate the principle of calculating isotopic enrichment from mass spectrometry data.

The development of these computational frameworks is critical for handling the large, complex datasets generated by modern high-throughput metabolomics and epigenetics experiments, enabling researchers to move from raw data to biological discovery. nih.gov

Future Directions and Emerging Research Avenues for 5 Methyl Cytosine 13c,15n2 Hydrochloride

Integration with Advanced Imaging Techniques (e.g., Epigenetic MRI) for Non-Invasive Visualization of DNA Methylation

A significant frontier in epigenetic research is the ability to visualize DNA methylation patterns non-invasively within living organisms. A groundbreaking technique known as epigenetic MRI (eMRI) is making this a reality, and isotopically labeled compounds are fundamental to its success. nih.gov

The eMRI method leverages the metabolic pathway of methionine to label the methyl group on 5-methylcytosine (B146107) (5mC) with Carbon-13 (¹³C). nih.gov In studies using pigs, whose brain size and anatomy have strong similarities to humans, a diet enriched with ¹³C-methionine was administered. nih.govnih.gov The ingested ¹³C-methionine crosses the blood-brain barrier and is converted into ¹³C-S-adenosylmethionine (¹³C-SAM), the universal methyl donor. DNA methyltransferases then use ¹³C-SAM to transfer the isotopically labeled methyl group onto cytosine bases in the genomic DNA. nih.gov

The presence of the ¹³C-labeled methyl groups can then be detected and mapped using ¹³C magnetic resonance spectroscopic imaging (MRSI). nih.govbiorxiv.org This approach allows for the direct and non-destructive imaging of global DNA methylation in intact brain hemispheres. nih.gov To validate and calibrate these imaging experiments, phantoms created with known concentrations of standards, such as 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride, are used. nih.govbiorxiv.org

Initial research has successfully demonstrated the feasibility of eMRI, revealing significant regional differences in DNA methylation across the brain. nih.govnih.gov This technique holds immense promise for longitudinal studies of brain development, aging, and the progression of neurological and psychiatric disorders, providing a dynamic view of the epigenome in vivo. nih.gov

FindingTechnique/MethodSignificanceReference
Successful non-invasive mapping of brain DNA methylation.Dietary labeling with ¹³C-methionine and detection via ¹³C Magnetic Resonance Spectroscopic Imaging (MRSI).Provides a path toward a non-invasive global DNA methylation imaging paradigm for living organisms, including humans. nih.govbiorxiv.org
Discovery of strong regional differences in global DNA methylation.eMRI applied to intact pig brain hemispheres.Demonstrates the ability to measure regional epigenetic activity, which could be a surrogate for regional gene expression. nih.govnih.gov
Validation of ¹³C-MRSI signal.Use of synthetic DNA oligonucleotides and phantoms with ¹³C-labeled 5mdC standards.Confirmed the ability of ¹³C NMR spectroscopy to specifically detect the ¹³C signal from the methyl groups on 5mC in genomic DNA. nih.govbiorxiv.org

Potential in Multi-Omics Approaches Incorporating Isotopic Tracing for Systems-Level Understanding

Understanding the complex interplay between the genome, epigenome, transcriptome, proteome, and metabolome requires a systems-level approach. Isotopic tracing using compounds like 5-Methyl Cytosine-¹³C,¹⁵N₂ Hydrochloride is a powerful method for dissecting these intricate networks. By introducing labeled precursors, researchers can follow the metabolic fate of these molecules and quantify their incorporation into various cellular components, providing a dynamic view of molecular turnover and flux.

Stable Isotope Resolved Metabolomics (SIRM) is one such approach that can be enhanced by labeled nucleobases. nih.gov In SIRM studies, cells are grown in media containing isotopically labeled nutrients, such as [U-¹³C] glucose. nih.gov The labeled carbons can be traced through various metabolic pathways, including the synthesis of amino acids and nucleotides. nih.gov For instance, labeled carbons from glucose can be incorporated into the ribose sugar of nucleotides as well as the pyrimidine (B1678525) and purine (B94841) bases. nih.gov By using high-resolution mass spectrometry, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), the different ¹³C-isotopologues of nucleotides can be fully resolved and their fractional enrichment accurately determined. nih.gov

This methodology allows for the precise tracking of changes in metabolic networks and fluxes in response to various stimuli. nih.gov When this metabolic data is integrated with other omics data—such as genome-wide DNA methylation profiles, gene expression data from RNA-sequencing, and protein abundance—a more complete, systems-level understanding emerges. researchgate.net For example, by tracing the incorporation of labeled 5-methylcytosine, researchers can directly link changes in DNA methylation patterns to alterations in the expression of specific genes and subsequent changes in metabolic pathways. This integrative analysis is crucial for understanding how epigenetic modifications mediate the effects of genetic and environmental factors on cellular function and disease. researchgate.net

Advancements in Automated Synthesis and High-Throughput Analysis of Labeled Nucleobases for Accelerated Discovery

The expanding scope of epigenetic research necessitates the production of isotopically labeled nucleobases on a larger scale and the ability to analyze them rapidly. Progress in both the synthesis and analysis of these compounds is accelerating discovery.

Advancements in Synthesis: Historically, the synthesis of isotopically labeled nucleosides has been a complex and often low-yield process. However, new methods are making production more efficient and scalable. Both chemical and enzymatic routes have been developed for the synthesis of ¹³C and ¹⁵N labeled nucleosides. nih.govresearchgate.net Enzymatic approaches, in particular, offer high specificity and can be combined into "single-pot" reactions using recombinant enzymes from pathways like de novo purine synthesis. researchgate.net These streamlined biochemical pathway engineering strategies are more efficient than traditional chemical methods and are more amenable to automation, which can significantly increase production capacity. researchgate.net

High-Throughput Analysis: Parallel to synthesis, analytical techniques have advanced to handle larger numbers of samples with greater speed and sensitivity. High-throughput workflows using mass spectrometry are now capable of analyzing nucleic acids and their components with remarkable efficiency. nih.gov For example, methods combining continuous ion introduction with FTICR-MS enable the analysis of nucleotides in crude cell extracts in as little as 5-15 minutes per sample. nih.gov Furthermore, the development of nanoflow desalting platforms coupled with mass spectrometry allows for high-throughput analysis with very low sample consumption. nih.gov These platforms can be integrated with various tandem mass spectrometry techniques to yield information-rich spectra for interrogating primary sequences and modifications. nih.gov Such high-throughput analysis is critical for large-scale SIRM studies and for screening the effects of various compounds on DNA methylation dynamics.

Q & A

Basic Research Questions

Q. How is 5-Methyl Cytosine-13C,15N2 Hydrochloride synthesized, and what are the critical steps for ensuring isotopic fidelity?

  • Methodological Answer: The synthesis involves silylation of the nucleobase followed by nucleosidation with labeled precursors. Key steps include:

  • Silylation : Treatment with TMS-Cl and HMDS to activate the nucleobase for coupling .
  • Isotope incorporation : Use of 13C- and 15N-labeled reagents (e.g., K13CN, 15NH2) to ensure isotopic enrichment at specific positions .
  • Purification : Recrystallization or chromatography to isolate the α-anomer and remove unreacted isotopes, achieving >95% purity .
    • Challenges: Minimizing β-anomer formation during nucleosidation and avoiding isotopic dilution during purification .

Q. What analytical techniques are recommended for verifying the isotopic purity and structural integrity of this compound?

  • Methodological Answer:

  • GC/MS with derivatization : Trimethylsilyl (TMS) derivatization enables precise quantification of 13C and 15N enrichment. For example, [2-13C,1,3-15N] cytosine derivatives are analyzed via GC/MS to confirm isotopic ratios .
  • NMR : 13C-NMR validates positional labeling, while 15N-NMR detects cross-contamination from other nitrogen species .
  • HPLC-UV/HRMS : Ensures chemical purity (>98%) and distinguishes labeled compounds from unlabeled analogs .

Advanced Research Questions

Q. How can this compound be applied in tracing DNA methylation dynamics, and what experimental controls are necessary?

  • Methodological Answer:

  • Tracer design : Administer the labeled compound to cell cultures or model organisms to track methylation patterns via LC-MS/MS. Use parallel unlabeled controls to distinguish endogenous vs. labeled methylation .
  • Contamination mitigation : Pre-screen commercial 15N2 sources for 15N-ammonium/nitrate contaminants that inflate fixation rates .
  • Data cross-validation : Compare results with bisulfite sequencing or antibody-based methods to address discrepancies from isotopic dilution .

Q. How should researchers address contradictions in isotopic enrichment data when using this compound in metabolic flux studies?

  • Methodological Answer:

  • Source validation : Test isotope stock purity using ion chromatography to detect 15N-contaminants (e.g., 15NO3– or 15NH4+), which can alter apparent enrichment levels .
  • Dynamic correction : Apply mass-balance models to account for isotopic dilution in vivo, especially in long-term studies .
  • Replicate design : Use triplicate assays with independent isotope batches to distinguish technical noise from biological variability .

Q. What are the limitations of using the "bubble method" for 15N2 delivery in studies involving this compound, and how can they be overcome?

  • Methodological Answer:

  • Limitation : The bubble method underestimates dissolved 15N2 availability, skewing fixation rate calculations .
  • Solution : Pre-equilibrate 15N2 gas in degassed buffer under controlled pressure/temperature to maximize dissolution .
  • Validation : Calibrate using 15N-urea as an internal standard to quantify dissolved 15N2 in experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.